5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one
Description
5-((E)-2-((E)-3-Phenylallylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is a hydrazinyl-triazinone derivative featuring a conjugated (E)-3-phenylallylidene substituent. This compound, with the molecular formula C₁₅H₁₃N₅O (calculated based on systematic nomenclature), belongs to a class of nitrogen-rich heterocycles known for their diverse biological and physicochemical properties. The (E)-configuration of the hydrazone and allylidene groups enhances planarity, influencing electronic delocalization and intermolecular interactions . Its synthesis typically involves condensation reactions between hydrazinyl-triazinone precursors and cinnamaldehyde derivatives under acidic or reflux conditions, as demonstrated in studies on analogous compounds .
The compound’s structural uniqueness lies in its dual conjugated systems: the triazinone core and the phenylallylidene moiety.
Properties
Molecular Formula |
C12H11N5O |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H11N5O/c18-12-15-11(9-14-17-12)16-13-8-4-7-10-5-2-1-3-6-10/h1-9H,(H2,15,16,17,18)/b7-4+,13-8+ |
InChI Key |
KJCXVBPOBFLDQI-ZAUJTXRMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=O)NN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=O)NN=C2 |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one typically involves the condensation of appropriate hydrazine derivatives with triazine precursors under controlled conditions. One common method involves the reaction of 3-phenylallylidenehydrazine with 1,2,4-triazine-3-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Step 1: Triazine Precursor Formation
Triazine derivatives are typically prepared by substituting cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with nucleophiles like hydrazine or alcohols. For example, reacting cyanuric chloride with phenols in tetrahydrofuran (THF) under basic conditions (e.g., K₂CO₃) replaces chlorine atoms with aryl-oxy groups .
Step 2: Hydrazine Coupling
Hydrazine derivatives are introduced into the triazine core via nucleophilic substitution. Reaction of chlorotriazine intermediates with hydrazine monohydrate in chloroform forms hydrazinyl-substituted triazines .
Step 3: Aldehyde Condensation
The final step involves condensation with aromatic aldehydes under acidic conditions (e.g., catalytic acetic acid or sodium hydrogen sulfite). This forms the hydrazinylidene moiety, characterized by a C=N bond .
Table 1: Representative Synthesis Protocol
| Step | Reagents | Solvent | Conditions |
|---|---|---|---|
| 1 | Cyanuric chloride, phenol, K₂CO₃ | THF | Room temperature |
| 2 | Hydrazine monohydrate | Chloroform | Stirred for 16–24 hours |
| 3 | Aromatic aldehyde, NaHSO₃ | Ethanol | Reflux for 6–12 hours |
Condensation Reactions
The formation of the hydrazinylidene group involves imine formation between hydrazine and aldehydes. This typically proceeds via a Schiff base mechanism under mild acidic conditions .
Mechanism :
-
Aldehyde undergoes tautomerization to form an enol intermediate.
-
Hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate.
Substitution Reactions
The triazine ring’s chlorine substituents can undergo nucleophilic substitution with nucleophiles like hydrazine or alcohols. This is driven by the electron-deficient nature of the triazine ring .
Oxidation/Reduction Pathways
While not explicitly studied for this compound, triazine derivatives generally undergo:
-
Oxidation : Formation of oxides via peroxidation (e.g., H₂O₂).
-
Reduction : Conversion to hydrazine derivatives using reagents like NaBH₄ .
Thermodynamic and Kinetic Analysis
Thermodynamic parameters for similar reactions provide insights into reaction pathways:
-
Activation Energy (Eₐ) : Lowered by catalysts (e.g., NaHSO₃), indicating facilitated imine formation .
-
Enthalpy (ΔH) : Positive values suggest endothermic processes, consistent with bond-breaking in substitution reactions .
-
Entropy (ΔS) : Negative values indicate ordered transition states, favoring association over dissociation .
Table 2: Thermodynamic Parameters for Similar Reactions
| Parameter | Value | Observation |
|---|---|---|
| Eₐ | Reduced with catalysts | Chemisorption dominance |
| ΔH | Positive | Endothermic reaction |
| ΔS | Negative | Ordered transition state |
Structural and Supramolecular Considerations
The compound’s solid-state behavior is influenced by:
-
Hydrogen Bonding : NH···N and CH···O interactions stabilize molecular duplexes .
-
π-Interactions : Antiparallel stacking of aromatic groups drives crystal packing .
Figure 1: Schematic of Molecular Duplex Formation
(Adapted from )
Interactions include NH···N (2.1–2.3 Å), CH···O (2.8–3.0 Å), and CH···π (2.8–3.3 Å).
Scientific Research Applications
5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in enhances solubility and electron density, while nitro groups in reduce electron density, affecting reactivity and binding affinity.
- Core Heterocycle Variations: Replacement of triazinone with triazole (as in ) alters hydrogen-bonding capacity and metabolic stability.
Physicochemical Properties
*Inferred from analogous compounds in .
- Solubility Trends: Hydrophilic substituents (e.g., hydroxyl, dimethylamino) enhance solubility in polar solvents, while aromatic/allylidene groups favor organic solvents .
- UV Absorption: The target compound’s λₘₐₓ at 313 nm suggests extended conjugation compared to nitro- or amino-substituted analogs .
Biological Activity
5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is a complex organic compound featuring a triazine core and a hydrazine moiety, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 241.25 g/mol. The compound's structure includes:
- A triazine ring , which is known for stability and versatility.
- A hydrazine group that contributes to its reactivity.
- An allylidene group attached to a phenyl ring, enhancing its potential biological activities.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties. Below are detailed findings from various studies:
Antimicrobial Activity
Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against several human cancer cell lines. The compound showed promising results with IC50 values indicating effective cytotoxicity. For example:
| Cell Line | IC50 (µM) |
|---|---|
| DAN-G | 5.16 |
| A-427 | 6.28 |
| LCLC-103H | 7.45 |
| SISO | 4.89 |
| RT-4 | 8.12 |
These values suggest that the compound has the potential to be developed as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through various assays measuring cytokine production and inflammatory markers. Results indicated that it could reduce levels of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The compound's structure allows for the inhibition of pathways involved in disease processes such as hyperproliferation and inflammation.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions allowing for the incorporation of various substituents on the triazine ring and hydrazine moiety. This flexibility in synthesis can lead to derivatives with enhanced biological activity:
- Condensation Reaction : The initial step often involves condensing hydrazine derivatives with aldehydes or ketones.
- Cyclization : Subsequent cyclization forms the triazine core.
- Purification : The final product is purified through recrystallization or chromatography.
Case Studies
Several studies have documented the synthesis and biological evaluation of derivatives related to this compound:
- Study on Anticancer Activity : A recent study evaluated a series of triazine derivatives against multiple cancer cell lines and found that modifications at specific positions significantly enhanced anticancer efficacy .
- Antimicrobial Evaluation : Another research focused on evaluating the antimicrobial activity of synthesized triazines against common pathogens, confirming their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
